Bis(perfluorophenyl)bromophosphine

Overview

Description

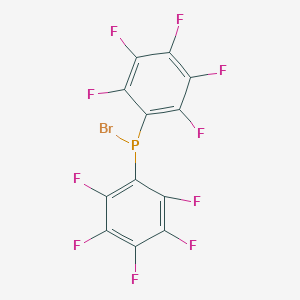

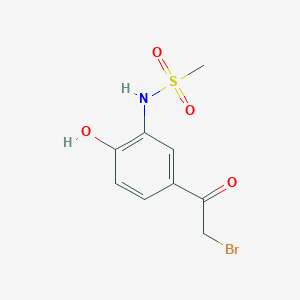

Bis(perfluorophenyl)bromophosphine is a phosphine derivative characterized by the presence of perfluorophenyl groups attached to a phosphorus atom, further bound to a bromine atom. This compound is part of a class of materials known for their unique reactivity and stability, derived from the strong electron-withdrawing effects of the fluorinated phenyl rings.

Synthesis Analysis

The synthesis of compounds related to bis(perfluorophenyl)bromophosphine involves the addition of bis(pentafluorophenyl)phosphinous acid to α,β-alkenones and α,β,β’-alkene-diones, leading to phosphorylated alkanones and alkanediones. This method is highly efficient, providing a pathway to functionalized phosphine oxides with near-quantitative yields. The structures of the synthesized compounds are confirmed through IR, NMR spectroscopy, and X-ray diffraction analysis (Goryunov et al., 2014).

Molecular Structure Analysis

The molecular structures of related compounds are established through X-ray diffraction, revealing detailed geometric configurations. These analyses are crucial for understanding the electronic and steric influences of the perfluorophenyl groups on the phosphorus center, which in turn affects reactivity and stability (Harrison et al., 2003).

Chemical Reactions and Properties

Bis(perfluorophenyl)bromophosphine and its analogs participate in a variety of chemical reactions, including catalysis, ligand substitution, and coordination to metals. These reactions exploit the unique electronic properties of the fluorinated phenyl groups, which can stabilize reactive intermediates and facilitate unusual reaction pathways (Kubota et al., 1978).

Physical Properties Analysis

The physical properties of bis(perfluorophenyl)bromophosphine derivatives, such as solubility, melting point, and boiling point, are influenced by the presence of fluorinated phenyl rings. These properties are critical for the application of these compounds in chemical synthesis and material science. The fluorinated groups significantly impact the compound's overall polarity, solubility in organic solvents, and thermal stability (Lee et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various substrates, nucleophilicity of the phosphorus atom, and the ability to form stable complexes with transition metals, are key aspects of bis(perfluorophenyl)bromophosphine chemistry. These properties are harnessed in a wide range of applications, from catalyst design to the synthesis of complex organic molecules and materials (Goryunov et al., 2014).

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides : A study by Jeong, Kim, and Yoon (2001) focused on the synthesis of novel diamine monomers containing fluorine and phosphine oxide, using a process that involved the Grignard reaction. These monomers were then used to prepare polyimides with various dianhydrides, resulting in materials with high thermal stability and good adhesive properties (Jeong, Kim, & Yoon, 2001).

Chemistry of Bis(pentafluorobenzyl) Phosphines : Krafczyk, Thönnessen, Jones, and Schmutzler (1997) investigated the reactions of pentafluorobenzyl magnesium bromide with phosphorus trichloride, leading to the production of various phosphine and phosphine oxide compounds. Their study also explored the structural aspects of these compounds through single-crystal X-ray diffraction studies (Krafczyk et al., 1997).

Catalytic Applications in Ethylene Dimerization : Koike, Kawakami, Maruya, Mizoroki, and Ozaki (1977) demonstrated the use of bis(triphenylphosphine)pentachlorophenyl(chloro)nickel(II) in conjunction with silver salt to catalyze ethylene dimerization, highlighting the potential applications of similar phosphine-based catalysts in industrial processes (Koike et al., 1977).

Synthesis of Metallofuran Compounds : Wouters, Avis, Elsevier, Kyriakidis, and Stam (1990) researched the reactions of bis(triphenylphosphine)(3-methylbuta-1,2dien-1-yl) metal(II) bromide with carbon monoxide, leading to the formation of unexpected metallofuran compounds. This study contributes to the understanding of complex reactions in organometallic chemistry (Wouters et al., 1990).

Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides : Vasu, Hausmann, Saito, Yanagi, Yorimitsu, and Osuka (2017) investigated the palladium-catalyzed arylation of ortho-sulfanyl aryl halides, showing the ability to overcome the poisoning behavior of aryl sulfides in cross-coupling arylation. This research has implications for the synthesis of complex organic compounds (Vasu et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Bis(pentafluorophenyl)bromophosphine primarily targets compounds with activated C=C bonds . The compound interacts with these targets, leading to the synthesis of tertiary P,P-bis(pentafluorophenyl)phosphine oxides .

Mode of Action

The compound interacts with its targets through a process known as addition . This process involves the compound adding to compounds with activated C=C bonds . The addition proceeds rapidly and regiospecifically at the C=C bond of the substrate at room temperature in the absence of catalysts .

Biochemical Pathways

The biochemical pathways affected by Bis(pentafluorophenyl)bromophosphine are primarily related to the synthesis of P,P-bis(pentafluorophenyl)phosphine oxides . The compound’s action leads to the formation of these oxides, which can have various downstream effects depending on the specific context of their formation .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (44499) and its specific chemical structure .

Result of Action

The primary result of Bis(pentafluorophenyl)bromophosphine’s action is the synthesis of tertiary P,P-bis(pentafluorophenyl)phosphine oxides . These compounds are formed through the addition of Bis(pentafluorophenyl)bromophosphine to compounds with activated C=C bonds .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Bis(pentafluorophenyl)bromophosphine. For instance, the addition process proceeds in anhydrous Et2O, a solvent in which the P-OH tautomeric form predominates . This suggests that the compound’s action can be influenced by the specific solvents used. , indicating that temperature and the presence of other chemical agents can also impact the compound’s action.

properties

IUPAC Name |

bromo-bis(2,3,4,5,6-pentafluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12BrF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFHFZAPZSABGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12BrF10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338671 | |

| Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(pentafluorophenyl)bromophosphine | |

CAS RN |

13648-79-8 | |

| Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis pentafluorophenyl bromophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)